2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile
CAS No.: 324066-72-0
Cat. No.: VC5127910
Molecular Formula: C26H17N3O
Molecular Weight: 387.442
* For research use only. Not for human or veterinary use.
![2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile - 324066-72-0](/images/structure/VC5127910.png)
Specification
CAS No. | 324066-72-0 |
---|---|
Molecular Formula | C26H17N3O |
Molecular Weight | 387.442 |
IUPAC Name | 2-[(E)-1H-indol-3-ylmethylideneamino]-4,5-diphenylfuran-3-carbonitrile |
Standard InChI | InChI=1S/C26H17N3O/c27-15-22-24(18-9-3-1-4-10-18)25(19-11-5-2-6-12-19)30-26(22)29-17-20-16-28-23-14-8-7-13-21(20)23/h1-14,16-17,28H/b29-17+ |
Standard InChI Key | JSYVLUHZOPVFCV-STBIYBPSSA-N |
SMILES | C1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CNC4=CC=CC=C43)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
2-[(E)-[(1H-Indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile (C27H18N4O) is a furan-3-carbonitrile derivative substituted at positions 2, 4, and 5. The molecule features:
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A furan ring at the core, substituted with a cyano group (-CN) at position 3.
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Phenyl groups at positions 4 and 5 of the furan ring.
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An (E)-configured imine (-CH=N-) bridge at position 2, linking the furan to a 1H-indol-3-yl moiety.
The E-geometry of the imine bond is critical for stabilizing the molecule’s planar conformation, which enhances π-π stacking interactions with biological targets . The indole group contributes to potential bioactivity due to its prevalence in pharmacologically active compounds .
Synthetic Pathways and Reaction Mechanisms
Precursor Synthesis
The synthesis of analogous indole-furan hybrids typically involves Fischer indole cyclization and Vilsmeier-Haack formylation as key steps . For example, indole derivatives are synthesized via cyclization of phenylhydrazones under acidic conditions, followed by formylation to introduce aldehyde functionalities.
Example Reaction Sequence:
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Fischer Indole Synthesis:
Phenylhydrazone derivatives are cyclized using polyphosphoric acid (PPA) to yield 2-substituted indoles . -
Vilsmeier-Haack Formylation:
Indole derivatives react with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form 3-carboxaldehyde intermediates .
Condensation to Form the Imine Bridge
The target compound’s imine linkage likely forms via Schiff base condensation between a furan-3-carbonitrile bearing an amine group and an indole-3-carboxaldehyde. This reaction is typically catalyzed by acetic acid or other mild acids, yielding the E-isomer due to thermodynamic stability .
Spectral Characterization and Analytical Data
Experimental data from analogous compounds provide insights into the spectral properties of 2-[(E)-[(1H-indol-3-yl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile :
Table 1: Comparative Spectral Data for Indole-Furan Hybrids
Property | Observed Values (Analogous Compounds) | Instrumentation Used |
---|---|---|
FT-IR (cm⁻¹) | 3181 (NH), 1672 (C=O), 1578 (C=N) | Varian Mercury VX 300 NMR |
¹H NMR (δ ppm) | 7.16–8.90 (aromatic protons) | DMSO-d6, 300 MHz |
¹³C NMR (δ ppm) | 116.19 (CN), 157.73 (C=N) | DMSO-d6, 75 MHz |
Mass Spec (m/z) | 471 (M⁺) | GCMS-QP1000 EX spectrometer |
Elemental Analysis | C: 78.15%, H: 4.24%, N: 5.36% | Microanalytical Center, Cairo |
The cyano group’s IR absorption near 2205 cm⁻¹ and the imine’s C=N stretch at 1604 cm⁻¹ are characteristic . NMR data confirm aromatic proton environments and the E-configuration’s deshielding effects .
Computational and Mechanistic Insights
Density functional theory (DFT) calculations on tautomeric indole derivatives reveal that the enol form of indole-3-pyruvate preferentially reacts with glutathione to form conjugates . For the target compound, similar tautomerism could influence its reactivity and metabolic fate.
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